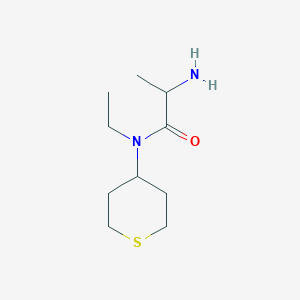
2-amino-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide
Overview
Description
2-amino-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide is a useful research compound. Its molecular formula is C10H20N2OS and its molecular weight is 216.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-amino-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide is a compound of increasing interest in medicinal chemistry and pharmacology. Its unique structural features, which include an amine, an amide group, and a tetrahydro-2H-thiopyran moiety, suggest potential biological activities that could be harnessed for therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis, and potential applications in drug development.
Structural Characteristics
The molecular formula of this compound is , indicating the presence of nine carbon atoms, fifteen hydrogen atoms, two nitrogen atoms, and one sulfur atom. The tetrahydrothiopyran ring contributes significantly to the compound's three-dimensional structure, which is crucial for its biological interactions.
Key Structural Features
| Feature | Description |
|---|---|
| Molecular Weight | 216.35 g/mol |
| Functional Groups | Amine, Amide |
| Ring Structure | Tetrahydro-2H-thiopyran |
Synthesis
The synthesis of this compound typically involves several key steps:
- Starting Materials : The synthesis begins with readily available precursors such as ethylamine and tetrahydro-2H-thiopyran-4-ol.
- Reaction Conditions : Standard conditions include the use of coupling reagents like Dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Case Studies and Research Findings
A review of existing literature highlights several studies that have investigated the biological properties of related compounds:
- Antimicrobial Activity : A study demonstrated that derivatives similar to this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria .
- Neuropharmacological Effects : Research has shown that compounds with similar structural motifs can influence neurotransmitter systems, suggesting potential applications in treating neurological disorders .
- In Vitro Studies : In vitro assays have indicated that modifications to the tetrahydrothiopyran ring can enhance binding affinity to target enzymes involved in metabolic pathways .
Summary of Biological Activities
Applications in Drug Development
Given its promising biological activity, this compound holds potential for various applications:
- Therapeutic Agent : Its antimicrobial and anticonvulsant properties make it a candidate for drug development targeting infections and neurological disorders.
- Chemical Intermediate : The compound's unique structure allows it to serve as an intermediate in synthesizing other biologically active molecules.
- Research Tool : As a novel compound, it can be utilized in pharmacological research to better understand the mechanisms underlying its activity.
Properties
IUPAC Name |
2-amino-N-ethyl-N-(thian-4-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2OS/c1-3-12(10(13)8(2)11)9-4-6-14-7-5-9/h8-9H,3-7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMMHXMHMDXKRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCSCC1)C(=O)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















